molecular formula C2H3BF3K B043214 Potassium vinyltrifluoroborate CAS No. 13682-77-4

Potassium vinyltrifluoroborate

Cat. No.: B043214
CAS No.: 13682-77-4
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
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Description

LX-2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in the metabolism of sphingosine-1-phosphate. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, particularly rheumatoid arthritis .

Preparation Methods

The synthetic route for LX-2931 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazole ring and the introduction of hydroxyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

LX-2931 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: LX-2931 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Cross-Coupling Reactions

KVTFB is primarily employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. It acts as a coupling partner for aryl halides and other electrophiles.

Reaction TypeKey FeaturesReference
Suzuki-Miyaura CouplingForms C-C bonds; compatible with various electrophiles
Buchwald-Hartwig CouplingSelective coupling with secondary cyclic boron species

C–H Functionalization

Recent studies have demonstrated KVTFB's effectiveness in Rh(III)-catalyzed C–H functionalization reactions, enabling the synthesis of complex nitrogen-containing heterocycles.

  • Case Study : Insertion reactions using KVTFB led to the formation of tetrahydroisoquinolones with high regioselectivity, showcasing its utility in synthesizing biologically relevant compounds .

Trifluoromethylation Reactions

KVTFB has been utilized in iron(II)-catalyzed trifluoromethylation reactions, providing high selectivity for E/Z configurations in vinyl substrates. This application is particularly valuable for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity.

Reaction TypeSelectivityReference
Iron(II)-catalyzed> 95:5 E/Z selectivity

Polymer Chemistry

KVTFB also finds applications in polymer chemistry, where it serves as a monomer for the synthesis of fluorinated polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Development of Functionalized Trifluoroborates

Research has shown that KVTFB can undergo hydroboration followed by cross-coupling to generate functionalized trifluoroborates, which are valuable intermediates in organic synthesis .

Pharmaceutical Synthesis

KVTFB is increasingly used as an intermediate in pharmaceutical synthesis due to its ability to facilitate complex transformations while maintaining functional group integrity .

Mechanism of Action

LX-2931 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to increased levels of sphingosine-1-phosphate. This results in the modulation of immune cell trafficking and a reduction in inflammation. The molecular targets include sphingosine-1-phosphate receptors, which play a crucial role in immune cell signaling and function .

Comparison with Similar Compounds

LX-2931 is unique in its specific inhibition of sphingosine-1-phosphate lyase. Similar compounds include:

Biological Activity

Potassium vinyltrifluoroborate (CAS No. 13682-77-4) is a versatile organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies, highlighting its role in medicinal chemistry and organic transformations.

  • Molecular Formula : C₂H₃BF₃K
  • Molecular Weight : 133.95 g/mol
  • Melting Point : 240-242 °C
  • Solubility : Moderately soluble in organic solvents.

This compound serves as a nucleophilic partner in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Reaction Mechanism

  • Formation of the Palladium Complex : The reaction typically starts with the coordination of this compound to a palladium catalyst.
  • Transmetalation : The vinyl group is transferred to the palladium center, forming a new carbon-palladium bond.
  • Coupling with Electrophiles : The activated palladium species then couples with aryl or alkenyl electrophiles to yield styrenes or other substituted products.

Medicinal Chemistry

This compound has been utilized in the synthesis of various biologically active compounds, including:

  • g-Secretase Inhibitors : These compounds are crucial for developing treatments for Alzheimer's disease.
  • Vanilloid Receptor Antagonists : Compounds targeting TRPV1 receptors for pain management.
  • Dopamine Receptor Modulators : Important for neuropharmacology and treatment of psychiatric disorders.

Case Study 1: Suzuki-Miyaura Coupling

In a notable study, this compound was employed in the Suzuki-Miyaura coupling with arenediazonium salts to synthesize functionalized styrenes. The reaction conditions were optimized using various palladium sources and bases, yielding moderate to good results across multiple substrates (Table 1) .

EntryAryl BromideCoupling Product% Isolated Yield
14-BromoacetophenoneStyrene Derivative79%
2p-BromoanisoleStyrene Derivative82%
3Acetyl-substituted BromideStyrene Derivative85%

Case Study 2: Rhodium-Catalyzed Reactions

Another study demonstrated the efficiency of this compound in Rh(III)-catalyzed C–H bond functionalizations. The compound was shown to undergo regioselective alkenylation with benzamide derivatives, producing tetrahydroisoquinolones under mild conditions .

Safety and Toxicology

While this compound is generally safe when handled properly, it is essential to consider its potential toxicity and environmental impact. It is classified as a hazardous substance; therefore, appropriate safety measures must be taken during its handling and disposal.

Q & A

Basic Research Questions

Q. What are the key advantages of potassium vinyltrifluoroborate over other organoboron reagents in cross-coupling reactions?

this compound exhibits superior air and moisture stability compared to boronic acids and boronate esters, enabling long-term storage without degradation. Its compatibility with oxidative conditions makes it ideal for Suzuki-Miyaura couplings, where it avoids protodeboronation side reactions common in boronic acids. The trifluoroborate group enhances electrophilicity, facilitating efficient transmetallation in Pd-catalyzed reactions .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen or argon). Use airtight containers to prevent hydrolysis. Always handle with nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, as the compound is classified for acute toxicity and skin corrosion (GHS Category 1C) .

Q. What are the standard protocols for synthesizing this compound?

The compound is typically prepared via Grignard or lithiation routes:

  • Grignard method : React vinylmagnesium bromide with trimethyl borate at −78°C, followed by treatment with KHF₂.
  • Ortho-lithiation : Generate the vinyllithium intermediate from vinyl halides, then quench with B(OR)₃ and KHF₂. Yields exceeding 85% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. How does the regioselectivity of this compound in Rh(III)-catalyzed C–H activation differ from terminal alkenes?

In Rh(III)-catalyzed annulations with benzohydroxamates, this compound exhibits complementary regioselectivity compared to terminal alkenes. For example, it favors 4-borylated isoquinolones, whereas terminal alkenes typically yield 3-substituted products. This divergence arises from the electronic effects of the trifluoroborate group, which modulate migratory insertion pathways .

Q. What mechanistic insights explain stereochemical inversions during the preparation of this compound salts?

Radical-mediated pathways can promote stereoinversion in vinylic intermediates. For example, homolytic cleavage of Te–C bonds in vinylic tellurides generates radical species that lead to Z/E isomerization. Radical traps (e.g., TEMPO) or low-temperature conditions mitigate this issue .

Q. Why does this compound show low reactivity in Suzuki-Miyaura couplings with secondary alkyl electrophiles?

The trifluoroborate group’s strong electron-withdrawing effect reduces nucleophilicity at the β-carbon, hindering transmetallation with Pd catalysts optimized for aryl/heteroaryl substrates. To overcome this, use PdCl₂(dtbpf) with CsF as an additive, which enhances oxidative addition and stabilizes the Pd intermediate .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions with heteroaryl bromides?

Discrepancies often arise from electronic and steric effects of heteroaryl groups. For example:

  • Electron-deficient heteroarenes (e.g., pyridine bromides): Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C for yields >75%.
  • Bulky substrates (e.g., 2-bromothiophene): Switch to XPhos ligand and increase reaction time to 24 hours. Systematic screening of ligands and solvents is critical .

Q. Methodological Considerations

Q. What are the best practices for analyzing cross-coupling reaction outcomes with this compound?

  • TLC monitoring : Use hexane/ethyl acetate (4:1) with UV visualization.
  • Quantitative NMR : Employ ¹⁹F NMR to track trifluoroborate consumption (δ = −135 to −145 ppm).
  • GC-MS : Identify volatile byproducts (e.g., protodeboronated alkenes).
  • Isolation : Purify via silica gel chromatography or recrystallization from EtOH/H₂O .

Q. How can researchers optimize reaction conditions for challenging substrates in Rh-catalyzed annulations?

  • Solvent : Use 1,2-dichloroethane for improved solubility of aromatic substrates.
  • Temperature : Lower temperatures (40°C) favor regioselectivity but require longer reaction times (24–48 hours).
  • Additives : AgSbF₆ (10 mol%) accelerates C–H activation by abstracting acetate ligands from the Rh catalyst .

Properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635557
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-77-4
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium vinyltrifluoroborate
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